molecular formula C9H12N2O B13004793 Ethyl2-cyanocyclopent-1-enecarbimidate

Ethyl2-cyanocyclopent-1-enecarbimidate

Cat. No.: B13004793
M. Wt: 164.20 g/mol
InChI Key: HKNSEONUVHGPQX-UHFFFAOYSA-N
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Description

Ethyl 2-cyanocyclopent-1-enecarbimidate is a cyclopentene derivative featuring a cyano group at the 2-position and an ethyl carbimidate moiety. This compound is structurally distinct due to its unsaturated five-membered ring, which confers unique electronic and steric properties. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its reactive imidate and nitrile functionalities enable participation in cycloaddition, nucleophilic substitution, and condensation reactions.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

ethyl 2-cyanocyclopentene-1-carboximidate

InChI

InChI=1S/C9H12N2O/c1-2-12-9(11)8-5-3-4-7(8)6-10/h11H,2-5H2,1H3

InChI Key

HKNSEONUVHGPQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=C(CCC1)C#N

Origin of Product

United States

Scientific Research Applications

Ethyl2-cyanocyclopent-1-enecarbimidate has several scientific research applications. It is used in the field of proteomics research . Additionally, it is utilized in chromatography and mass spectrometry applications to enhance the efficiency and effectiveness of these techniques . The compound’s unique chemical properties make it valuable for various laboratory research purposes.

Mechanism of Action

The mechanism of action of Ethyl2-cyanocyclopent-1-enecarbimidate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known that similar compounds, such as ethyl cyanoacrylate nanoparticles, exert their effects by increasing levels of reactive oxygen species (ROS), leading to oxidative stress and cellular dysfunction . This mechanism may be applicable to this compound as well.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on cyclobutane and cyclopentane derivatives with analogous functional groups, which serve as relevant comparators. Key structural and synthetic differences are outlined below:

Structural Analogues

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (): Structure: Cyclobutane ring with methylamino and ester groups. Key Properties: Higher ring strain due to the smaller cyclobutane ring, enhancing reactivity in ring-opening reactions. The methylamino and ester groups facilitate hydrogen bonding and solubility in polar solvents. Synthesis: Achieved via sulfonate-mediated coupling in ethyl acetate (80% yield) .

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (, Reference Example 87): Structure: Cyclopentane ring with methylamino and ester substituents. Key Properties: Reduced ring strain compared to cyclobutane derivatives, leading to greater thermal stability. The saturated ring limits conjugation but improves steric accessibility for nucleophilic attacks.

Ethyl 2-cyanocyclopent-1-enecarbimidate

  • Structure: Cyclopentene ring with a cyano group and ethyl carbimidate.
  • Key Differences: The unsaturated cyclopentene ring enables π-conjugation, enhancing electrophilicity at the double bond for Diels-Alder or Michael addition reactions. The cyano group increases electron-withdrawing effects, polarizing the imidate moiety and accelerating nucleophilic substitutions compared to ester-containing analogues.

Research Findings and Implications

  • Reactivity: The unsaturated ring and electron-withdrawing cyano group in Ethyl 2-cyanocyclopent-1-enecarbimidate likely make it more reactive in cycloadditions compared to saturated analogues, though direct experimental data are lacking in the provided sources.
  • Applications: Cyclopentane/cyclopentene derivatives are pivotal in drug design (e.g., antiviral and anticancer agents). The carbimidate group’s versatility in forming heterocycles could position Ethyl 2-cyanocyclopent-1-enecarbimidate as a precursor for bioactive molecules .

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